2-Pyrazinolate

描述

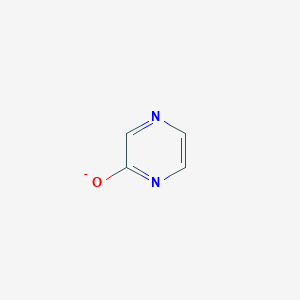

2-Pyrazinolate is a heterocyclic aromatic compound derived from pyrazine, featuring a six-membered ring with two nitrogen atoms at positions 1 and 2. Its structure enables versatile coordination chemistry, particularly in forming metal complexes with transition metals like Co(II), Cu(II), and Zn(II) . The deprotonated form (pyrazinolate anion) acts as a bidentate ligand, binding metals via nitrogen and oxygen atoms.

属性

分子式 |

C4H3N2O- |

|---|---|

分子量 |

95.08g/mol |

IUPAC 名称 |

pyrazin-2-olate |

InChI |

InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)/p-1 |

InChI 键 |

HUTNOYOBQPAKIA-UHFFFAOYSA-M |

SMILES |

C1=CN=C(C=N1)[O-] |

规范 SMILES |

C1=CN=C(C=N1)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

2-(Pyrazin-2-yliminomethyl)phenol

This Schiff base ligand shares structural motifs with 2-pyrazinolate, including a pyrazine ring and phenolic oxygen. Studies by Asiri (2007) demonstrate its ability to form stable complexes with transition metals, similar to this compound . Key differences include:

- Coordination Sites: The imine nitrogen and phenolic oxygen in 2-(pyrazin-2-yliminomethyl)phenol allow tridentate binding, whereas this compound typically acts as a bidentate ligand.

- Stability: Metal complexes of 2-(pyrazin-2-yliminomethyl)phenol exhibit higher thermal stability due to extended conjugation and π-stacking interactions .

Hydrazone Ligands (e.g., 2-Acetylpyridine and 2-Benzoylpyridine Hydrazones)

Hydrazones derived from pyridine carbonyl compounds (e.g., 2-acetylpyridine hydrazone) share functional similarities with this compound:

- Metal Binding: Both ligands coordinate via nitrogen and oxygen atoms, but hydrazones often exhibit variable denticity (mono- to tridentate) depending on substituents .

- Biological Activity: Hydrazone complexes show pronounced antibacterial and anticancer properties, a trait less documented for this compound derivatives .

Pyridine-Based Ligands

Pyridine derivatives (e.g., 2-benzoylpyridine) lack the second nitrogen atom in the ring, reducing their chelating versatility compared to this compound. However, they form stable complexes with Cu(II) and Zn(II), often used in catalytic oxidation reactions .

Data Table: Key Properties of this compound and Analogues

Research Findings and Limitations

- Metal Affinity: this compound’s affinity for Co(II) (log K ~8.5) is lower than that of hydrazones (log K ~10–12), likely due to reduced electron-donating capacity .

- Structural Flexibility: Unlike rigid pyridine-based ligands, this compound’s ring allows slight distortion, enhancing adaptability in metal-organic frameworks (MOFs) .

- Gaps in Data: Direct spectroscopic or crystallographic data for this compound complexes are sparse, necessitating extrapolation from analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。